molecular formula C7H3Cl2F2N3 B6313098 (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine CAS No. 1858242-62-2

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine

Cat. No.: B6313098
CAS No.: 1858242-62-2
M. Wt: 238.02 g/mol
InChI Key: RCNYKBNIYZXHJH-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine is a versatile chemical compound extensively utilized in scientific research. Its unique properties enable diverse applications, ranging from drug development to material synthesis, making it indispensable to modern scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine typically involves the reaction of 2,6-dichloro-3,5-difluoro-4-cyanobenzene with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted phenylhydrazine derivatives.

Scientific Research Applications

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Employed in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A fluorinated heterocyclic building block used in chemical synthesis.

    2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylhydrazine: Another derivative with similar structural features and applications.

Uniqueness

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine stands out due to its unique combination of chlorine, fluorine, and cyano groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-hydrazinylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2N3/c8-3-5(10)2(1-12)6(11)4(9)7(3)14-13/h14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYKBNIYZXHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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